molecular formula C14H20Cl2N2O3S B2479301 2,4-dichloro-3-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide CAS No. 325992-28-7

2,4-dichloro-3-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Cat. No. B2479301
CAS RN: 325992-28-7
M. Wt: 367.29
InChI Key: YGRIWXCPVCQPPU-UHFFFAOYSA-N
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Description

Morpholine derivatives, such as the one you’re asking about, are often used in medicinal chemistry due to their versatile properties. They can act as bioisosteres for various functional groups and can improve the pharmacokinetic properties of drug molecules .


Synthesis Analysis

The synthesis of morpholine derivatives typically involves the reaction of an amine with a suitable electrophile. For instance, N-methylmorpholine can be produced by the reaction of methylamine and diethylene glycol .


Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions, depending on the other functional groups present in the molecule. They can act as nucleophiles, bases, or ligands in various chemical transformations .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many morpholine derivatives are used in medicinal chemistry due to their ability to interact with various biological targets .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound like this would likely involve further exploration of its potential uses in medicinal chemistry, as well as detailed studies of its physical and chemical properties .

properties

IUPAC Name

2,4-dichloro-3-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O3S/c1-11-12(15)3-4-13(14(11)16)22(19,20)17-5-2-6-18-7-9-21-10-8-18/h3-4,17H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRIWXCPVCQPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NCCCN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-3-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

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